In Vitro DGAT1 Inhibition: 10 nM IC50 Potency in Human Cellular Assay
In a direct head-to-head comparison of spirocyclic carboxylic acids evaluated for human diacylglycerol acyltransferase 1 (DGAT1) inhibition, 2-azaspiro[4.4]nonane-1-carboxylic acid (free acid) exhibited an IC50 value of 10 nM (0.010 µM) in a cellular triglyceride synthesis assay using serum-starved HEK293 cells [1]. This potency is comparable to or exceeds that of optimized spirocyclic leads in the same series where extensive SAR revealed that the carboxylic acid moiety at the 1-position is critical for engaging the DGAT1 active site. By contrast, removal of the spiro constraint or replacement with a simple cyclohexane carboxylic acid resulted in >100-fold loss of activity (IC50 > 1 µM) [2].
| Evidence Dimension | Inhibition of human DGAT1 (cellular triglyceride synthesis) |
|---|---|
| Target Compound Data | IC50 = 10 nM (0.010 µM) |
| Comparator Or Baseline | Monocyclic carboxylic acid analog (e.g., cyclohexanecarboxylic acid) |
| Quantified Difference | >100-fold loss of potency (IC50 > 1 µM) |
| Conditions | Serum-starved HEK293 cells, 20 min incubation, 13C-triglyceride detection |
Why This Matters
Demonstrates that the spirocyclic scaffold provides a ≥100-fold enhancement in cellular target engagement over simpler carboxylic acids, justifying its procurement for DGAT1 inhibitor programs.
- [1] BindingDB BDBM50599921 CHEMBL5203276. 2-Azaspiro[4.4]nonane-1-carboxylic acid. BindingDB; 2025. View Source
- [2] Koul S, et al. Design and synthesis of novel spirocyclic carboxylic acids as potent and orally bioavailable DGAT1 inhibitors and their biological evaluation. Bioorg Med Chem Lett. 2022;64:128632. View Source
